Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Mechanism of Action
Target of Action
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate is a compound that has been synthesized and studied for its antimicrobial properties . The primary targets of this compound are microbial pathogens, including both bacteria and fungi . These organisms are responsible for a variety of infectious diseases, and the compound’s action against them is crucial in controlling these infections.
Mode of Action
It is known that the compound interacts with its targets, the microbial pathogens, leading to their inhibition . This interaction likely involves the compound binding to specific proteins or enzymes within the microbial cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes within the microbial cells, such as protein synthesis, cell wall synthesis, or dna replication . The disruption of these pathways leads to the death of the microbial cells and the resolution of the infection.
Result of Action
The result of the action of this compound is the inhibition of microbial growth, leading to the resolution of the infection . This is achieved through the compound’s interaction with its microbial targets and its disruption of essential biochemical pathways within these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Thiosemicarbazide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Ethyl 5-sulfanyl-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: Similar in structure but contains an amino group instead of a sulfanyl group.
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate:
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate: Contains a methyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-2-9-4(8)3-6-7-5(11)10-3/h2H2,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKIIXYWGLWRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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